Bienvenue dans la boutique en ligne BenchChem!

Ceftiofur

Veterinary pharmacology Swine respiratory disease Formulation selection

Ceftiofur (CAS 120882-20-4) is a third-generation cephalosporin antibiotic developed exclusively for veterinary use, encompassing formulations as the sodium salt, hydrochloride salt, and crystalline free acid (CCFA). It is a broad-spectrum, beta-lactamase-resistant bactericidal agent active against key Gram-positive and Gram-negative pathogens of cattle, swine, and equines, including Pasteurella multocida, Mannheimia haemolytica, Actinobacillus pleuropneumoniae, Haemophilus somni, Streptococcus suis, and Escherichia coli.

Molecular Formula C19H17N5O7S3
Molecular Weight 523.6 g/mol
CAS No. 120882-20-4
Cat. No. B7796850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftiofur
CAS120882-20-4
Molecular FormulaC19H17N5O7S3
Molecular Weight523.6 g/mol
Structural Identifiers
SMILESCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O
InChIInChI=1S/C19H17N5O7S3/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28)/b23-11+/t12-,16-/m1/s1
InChIKeyZBHXIWJRIFEVQY-HURQQZHVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 23 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Ceftiofur CAS 120882-20-4: Veterinary Cephalosporin Procurement and Selection Evidence Guide


Ceftiofur (CAS 120882-20-4) is a third-generation cephalosporin antibiotic developed exclusively for veterinary use, encompassing formulations as the sodium salt, hydrochloride salt, and crystalline free acid (CCFA) [1]. It is a broad-spectrum, beta-lactamase-resistant bactericidal agent active against key Gram-positive and Gram-negative pathogens of cattle, swine, and equines, including Pasteurella multocida, Mannheimia haemolytica, Actinobacillus pleuropneumoniae, Haemophilus somni, Streptococcus suis, and Escherichia coli [2]. Upon administration, ceftiofur is rapidly metabolized to desfuroylceftiofur, which retains equivalent antimicrobial activity against most target organisms [3]. Its unique regulatory profile, including a zero-milk-discard claim for dairy cattle and defined tissue withdrawal periods, distinguishes it from other veterinary cephalosporins and makes it a cornerstone of food-animal antimicrobial therapy [4].

Ceftiofur Formulation Selection: Why Salt Form, Esterification, and Matrix Determines Performance in Food Animals


Ceftiofur cannot be treated as a single interchangeable commodity. The three commercially available forms—ceftiofur sodium (short-acting, requiring daily dosing), ceftiofur hydrochloride (intermediate duration), and ceftiofur crystalline free acid (CCFA, long-acting, single-dose) [1]—exhibit substantially different pharmacokinetic profiles, including median terminal half-lives ranging from approximately 18 hours (sodium) to over 60 hours (CCFA) in neonatal calves, dictating dosing frequency, therapeutic coverage duration, and withdrawal times [2]. Furthermore, the antimicrobial susceptibility surrogate relationship between ceftiofur and the structurally related human third-generation cephalosporins cefotaxime, cefpodoxime, and ceftazidime is imperfect (Spearman correlation coefficients 0.765, 0.731, and 0.306, respectively), meaning that in vitro susceptibility to one cephalosporin does not reliably predict susceptibility to ceftiofur [3]. These pharmacokinetic and microbiological divergences explain why generic substitution without consideration of salt form, formulation matrix, and organism-specific susceptibility data risks therapeutic failure or violative tissue residues.

Ceftiofur Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Scientific Selection


Salt-Form Pharmacokinetic Differentiation: Ceftiofur Hydrochloride vs. Ceftiofur Sodium AUC and Plasma Concentrations in Swine

In a two-period crossover study in 26 pigs, ceftiofur hydrochloride (HCl) demonstrated superior total exposure compared to ceftiofur sodium at equivalent dosing. At 5 mg CE/kg body weight intramuscularly, the mean AUC (0-LOQ) for ceftiofur HCl was 382 ± 89.8 μg·h/mL versus 302 ± 54.4 μg·h/mL for ceftiofur sodium (approximately 26% higher), while the time that plasma concentrations remained above 0.2 μg/mL (t(>0.2)) was 94.2 ± 8.64 h for HCl versus 78.9 ± 9.65 h for sodium [1]. At 3 mg/kg, the AUC for HCl was 216 ± 28.0 μg·h/mL compared to 169 ± 45.4 μg·h/mL for sodium (approximately 28% higher) [2]. Despite these quantitative differences, the authors concluded that similar therapeutic efficacy could be inferred, but the consistently higher systemic exposure of the HCl salt may be relevant in scenarios requiring sustained concentrations at the upper margin of the therapeutic range.

Veterinary pharmacology Swine respiratory disease Formulation selection

Long-Acting Formulation Advantage: Ceftiofur Crystalline Free Acid vs. Ceftiofur Sodium Terminal Half-Life in Neonatal Calves

A direct comparative pharmacokinetic study in neonatal calves (n=7 per group) demonstrated that a single subcutaneous dose of ceftiofur crystalline free acid (CCFA) at 6.6 mg/kg provided a median terminal half-life of desfuroylceftiofur acetamide (DCA) in plasma of 60.6 h (range 43.5–83.4 h), which was over three-fold longer than the 18.1 h (range 16.7–39.7 h) observed following a single subcutaneous dose of ceftiofur sodium at 2.2 mg/kg [1]. The duration of time that median plasma DCA concentrations remained above the therapeutic target of 2.0 μg/mL was 84.6 h (range 48–103 h) for CCFA, compared to only 21.7 h (range 12.6–33.6 h) for ceftiofur sodium—a nearly four-fold extension of pharmacodynamically relevant exposure from a single injection [2]. In horses, the least-squares mean terminal half-life following the second of two doses of CCFA at 6.6 mg/kg was 100 h, versus 40.8 h following the tenth daily IM dose of ceftiofur sodium at 2.2 mg/kg [3].

Bovine respiratory disease Long-acting formulation Pharmacokinetics

Cross-Cephalosporin Mutant Selection Risk: Ceftiofur vs. Cefquinome – Lower Propensity for Resistant Mutant Selection

In a study evaluating 105 Riemerella anatipestifer isolates from ducks, the MIC50/MIC90 values for ceftiofur and cefquinome were comparable at 0.063/0.5 and 0.031/0.5 μg/mL, respectively [1]. However, the mutant prevention concentration (MPC) values—representing the drug concentration required to block the growth of first-step resistant mutants—diverged markedly: MPC50/MPC90 values were 4/64 μg/mL for ceftiofur and 8/64 μg/mL for cefquinome [2]. Based on the mutant selection window (MSW) theory, the hierarchy of risk for selecting resistant subpopulations was ranked as cefquinome > ceftiofur > tilmicosin > florfenicol, indicating that ceftiofur presents a lower propensity for enriching resistant mutants compared to the fourth-generation veterinary cephalosporin cefquinome [3].

Antimicrobial resistance Mutant prevention concentration Cephalosporin comparison

Comparative In Vivo Efficacy: Ceftiofur vs. Ampicillin, Cephalothin, Cefamandole, Cloxacillin, Cefoperazone, and Pirlimycin in Systemic Murine Infection Models

In a comprehensive murine protection model across multiple bacterial species, ceftiofur was more active than or equivalent to six comparator antibiotics (ampicillin, cephalothin, cefamandole, cloxacillin, cefoperazone, and pirlimycin) against systemic infections caused by Escherichia coli, Haemophilus pleuropneumoniae, Haemophilus somnus, Pasteurella haemolytica, Pasteurella multocida, Salmonella typhimurium, and Staphylococcus aureus [1]. In vitro, ceftiofur was more active than ampicillin against all 264 strains tested from nine genera and 17 species, including beta-lactamase-producing organisms [2]. In infant mice with E. coli-induced lethal diarrhea and in mice with S. aureus- and E. coli-induced mastitis, ceftiofur was comparable or more active than ampicillin [3].

In vivo efficacy Beta-lactam comparator Systemic infection model

Surrogate Susceptibility Testing Reliability: Ceftiofur vs. Cefotaxime, Cefpodoxime, and Ceftazidime in Escherichia coli from Food Animals

When evaluating 118 cefazolin-resistant E. coli isolates from food-producing animals, the Spearman correlation coefficients between ceftiofur MIC and MICs of cefotaxime, cefpodoxime, and ceftazidime were 0.765, 0.731, and 0.306, respectively [1]. Using CLSI interpretive criteria, very major classification errors (false susceptibility) occurred only with ceftazidime at a rate of 17.8% (21 of 118 isolates), while cefotaxime showed 0.8% major errors and 9.3% minor errors compared to ceftiofur [2]. The C-statistic (area under the ROC curve) was 0.978 for cefotaxime versus ceftiofur, indicating excellent discriminatory performance for this pair, but only 0.798 for ceftazidime, indicating poor surrogate reliability [3]. These data demonstrate that cefotaxime provides the most reliable surrogate susceptibility prediction for ceftiofur, while ceftazidime cannot be used as a proxy.

Antimicrobial susceptibility testing Surrogate marker validation E. coli resistance surveillance

Regulatory Milk Residue Advantage: Zero-Hour Milk Discard for Ceftiofur Formulations vs. Milk Restriction-Based Alternatives

Ceftiofur hydrochloride and ceftiofur crystalline free acid injectable formulations carry an FDA-approved zero-milk-discard label claim for lactating dairy cattle, meaning that milk can be marketed with no withholding period following label-directed use [1]. Pivotal milk residue decline studies confirmed that ceftiofur residues in milk were below the established tolerance of 0.1 ppm at all time points after a single injection of 3.0 mg CE/lb (6.6 mg CE/kg) body weight, and even after a two-dose regimen with a 72-hour interval [2]. In a comparative clinical mastitis field study, ceftiofur (as Ceftonit, 50 mg/mL) resulted in no milk discard due to antibiotic residues, whereas treatment with cefquinome sulfate (25 mg/mL) imposed a milk restriction period, and the ceftiofur-treated group achieved 100% therapeutic efficacy with an average recovery time of 5.5 days and a relapse rate of 25–33%, compared to a 44.44% relapse rate in the cefquinome-treated group [3]. While the cefquinome comparison data are from a single field study with limitations, the zero-discard regulatory claim for ceftiofur is well-established across multiple FDA-reviewed products.

Milk residue compliance Withdrawal period Dairy economics

Ceftiofur Application Scenarios: Where Quantitative Differentiation Data Support Preferential Selection


Single-Injection Bovine Respiratory Disease (BRD) Metaphylaxis and Treatment in Feedlot Cattle: CCFA Long-Acting Advantage

For feedlot operations requiring BRD metaphylaxis with minimal animal handling, ceftiofur crystalline free acid (CCFA) sterile suspension provides a single subcutaneous dose that maintains plasma desfuroylceftiofur acetamide concentrations above the therapeutic target of 2.0 μg/mL for a median 84.6 hours in calves—nearly four-fold longer than ceftiofur sodium at 21.7 hours [1]. In a multi-location field study with 1,176 cattle, CCFA at 4.4–5.5 mg CE/kg BW demonstrated higher day-28 treatment success rates than tilmicosin at 10 mg/kg BW (P=0.002) [2]. The single-injection protocol reduces labor, minimizes animal stress, and provides sustained therapeutic coverage, making CCFA the rational choice over daily-dosed ceftiofur sodium or alternative antimicrobial classes requiring repeated administration.

Dairy Lactating Cow Mastitis Therapy with Zero Milk Discard: Economic and Regulatory Selection Driver

In lactating dairy herds, the zero-milk-discard regulatory status of ceftiofur hydrochloride injectable formulations creates a direct economic advantage over mastitis therapies that mandate milk withholding [1]. A comparative field study demonstrated 100% therapeutic efficacy for ceftiofur (Ceftonit) with a 25–33% subclinical relapse rate, versus 44.44% relapse for cefquinome sulfate, with the additional operational benefit that ceftiofur-treated cows required no milk discard—cefquinome sulfate did [2]. For dairy producers, the avoided revenue loss from discarded milk, combined with comparable or superior bacteriological cure rates, makes ceftiofur the economically optimized procurement choice for clinical mastitis management during lactation.

Antimicrobial Resistance Surveillance Program Integration: Ceftiofur as the Veterinary Sentinel Cephalosporin with Validated Human Surrogate Mapping

In integrated antimicrobial resistance surveillance programs (e.g., Japanese Veterinary Antimicrobial Resistance Monitoring [JVARM], Swedish Veterinary Antimicrobial Resistance Monitoring [SVARM]), ceftiofur serves as the representative veterinary third-generation cephalosporin [1]. The high Spearman correlation (r=0.765) and C-statistic (0.978) between ceftiofur and cefotaxime MICs in 118 E. coli isolates from food animals validate that ceftiofur susceptibility data can be reliably mapped to cefotaxime for cross-sectoral resistance comparisons [2]. In contrast, ceftazidime (r=0.306, C-statistic 0.798) and cefpodoxime (r=0.731, C-statistic 0.953) are less reliable surrogates . Procurement of ceftiofur for surveillance programs is thus supported by its role as the validated bridge compound between veterinary and human cephalosporin resistance monitoring.

Swine Respiratory Disease (SRD) Treatment: Hydrochloride Salt Form for Optimized Pharmacokinetic Coverage

For swine respiratory disease caused by Actinobacillus pleuropneumoniae, Pasteurella multocida, Haemophilus parasuis, and Streptococcus suis, ceftiofur hydrochloride at 5.0 mg CE/kg BW intramuscularly provides a mean AUC of 382 μg·h/mL and maintains plasma concentrations above 0.2 μg/mL for 94.2 hours—approximately 26% higher AUC and 15 hours longer coverage than ceftiofur sodium at the equivalent dose [1]. The CLSI-established ceftiofur susceptibility breakpoint of ≤2.0 μg/mL for SRD pathogens ensures that these sustained plasma concentrations remain well above the MIC for susceptible isolates [2]. The hydrochloride salt form's favorable pharmacokinetic profile supports single-injection protocols in swine, aligning with industry trends toward reduced animal handling and improved compliance.

Quote Request

Request a Quote for Ceftiofur

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.